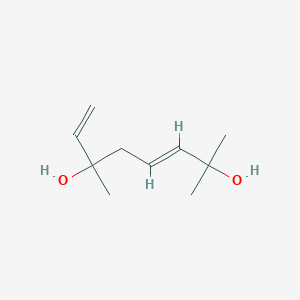![molecular formula C14H15NO3 B023542 [R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone CAS No. 188559-05-9](/img/structure/B23542.png)
[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone
Vue d'ensemble
Description
“[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone” is a chemical compound with the molecular formula C14H15NO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a pentenyl group, a phenyl group, and an oxazolidinone group . The molecular weight is 245.27 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in dichloromethane, diethyl ether, and ethyl acetate .Applications De Recherche Scientifique
Proteomics Research
In the field of proteomics , this compound is utilized for its ability to interact with proteins and influence their behavior. It’s often used in the study of protein structure, function, and interactions. The compound’s specific molecular configuration allows it to bind to certain proteins, which can be useful for isolating or identifying these proteins in complex biological samples .
Organic Synthesis
As a building block in organic synthesis , this oxazolidinone derivative is valuable for constructing complex organic compounds. Its structure is particularly useful for introducing chirality into synthetic molecules, which is crucial for creating pharmaceuticals that interact in a specific manner with biological systems .
Medicinal Chemistry
In medicinal chemistry , researchers explore the therapeutic potential of this compound. Its unique structure could be the key to developing new drugs with specific pharmacological effects. The compound’s ability to bind selectively to certain enzymes or receptors makes it a candidate for drug discovery projects .
Chemical Biology
Chemical biology: applications often involve using this compound as a probe to understand biological processes at a chemical level. It can be used to label or modify biological molecules, helping to elucidate their functions and interactions within cells .
Safety and Hazards
Propriétés
IUPAC Name |
(4R)-3-[(E)-pent-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-9-13(16)15-12(10-18-14(15)17)11-7-5-4-6-8-11/h3-9,12H,2,10H2,1H3/b9-3+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIXNQYVSNHXHJ-KBNZMGLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)N1C(COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)
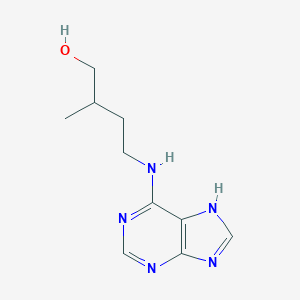
![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)
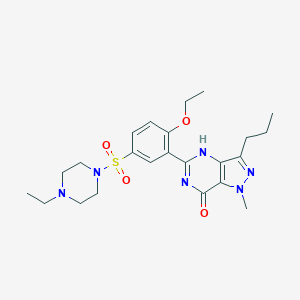
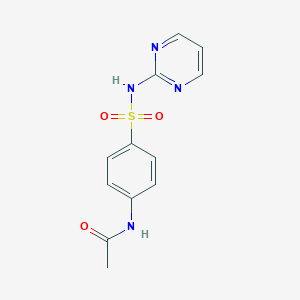
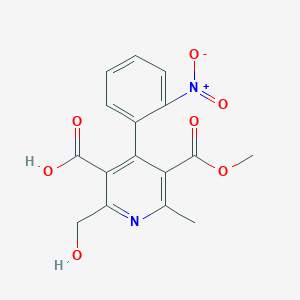
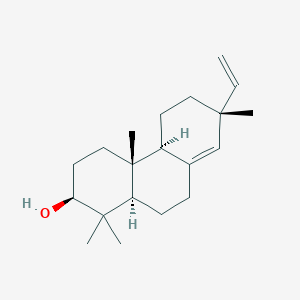
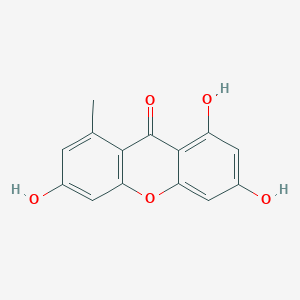
![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)


